![molecular formula C21H19ClN2O2 B2648258 1-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005298-59-8](/img/structure/B2648258.png)
1-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Scientific Research Applications
Anesthetic and Analgesic Properties
Ketamine, a derivative of this compound, has been widely used as an anesthetic and analgesic drug in both human and veterinary medicine . Its unique mechanism of action, which involves antagonism of the N-methyl-D-aspartate (NMDA) receptor, makes it valuable for pain management and anesthesia. Ketamine’s dissociative effects and rapid onset of action have led to its use in various surgical procedures and emergency settings.
Triazole Derivatives
Apart from ketamine, other derivatives of this compound, such as 1-(2-chlorophenyl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide , have been studied for their pharmacological properties. These derivatives may exhibit unique activities, and further research is needed to explore their potential applications.
Regulatory Context
The compound’s regulatory context is also relevant. It appears in various regulatory activities, and its safety and usage are subject to scrutiny by regulatory bodies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-7-5-8-15(2)19(14)23-20(25)17-10-6-12-24(21(17)26)13-16-9-3-4-11-18(16)22/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJXRQGNFRZARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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